molecular formula C7H6BrFN2O B6358013 5-Bromo-2-fluoro-N-hydroxybenzimidamide CAS No. 1260024-36-9

5-Bromo-2-fluoro-N-hydroxybenzimidamide

Cat. No. B6358013
CAS RN: 1260024-36-9
M. Wt: 233.04 g/mol
InChI Key: QKTWSAHXFBJDFM-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-hydroxybenzimidamide (5-BFH) is an important organic compound that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, organic synthesis, and drug development. 5-BFH is a brominated fluorinated derivative of the widely used N-hydroxybenzimidamide (NHB). 5-BFH has been found to possess a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments. In

Scientific Research Applications

5-Bromo-2-fluoro-N-hydroxybenzimidamide has been used in a number of scientific research applications, such as in the study of enzyme kinetics, drug delivery, and drug metabolism. This compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been used as a substrate for drug delivery systems, as it can be used to form a stable, water-soluble complex that can be used to transport drugs to specific targets in the body. Finally, this compound has been used to study the metabolism of drugs, as it can be used to study the rate at which drugs are metabolized by enzymes in the body.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-hydroxybenzimidamide is not yet fully understood, but it is believed to involve the inhibition of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is involved in the regulation of neurotransmitter levels in the brain. This compound has been found to be an effective inhibitor of this enzyme, which suggests that it may be able to increase the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to have an anti-inflammatory effect, as well as a neuroprotective effect. This compound has also been found to have an anti-cancer effect, as it has been shown to inhibit the growth of certain types of cancer cells. Finally, this compound has been found to have a number of cognitive enhancing effects, as it has been found to improve memory and learning in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Bromo-2-fluoro-N-hydroxybenzimidamide for lab experiments is that it is relatively easy to synthesize. The reaction of NHB with bromine and fluorine, as well as the reaction of NHB with bromoacetyl fluoride, have both been used successfully in the synthesis of this compound. Additionally, this compound has been found to be a relatively stable compound, which makes it well-suited for use in a variety of lab experiments.
The main limitation of this compound for lab experiments is that it is not yet fully understood. While it has been found to have a number of biochemical and physiological effects, the exact mechanism of action of this compound is not yet known. Additionally, the exact effects of this compound on humans is not yet known, as it has only been studied in animal models.

Future Directions

There are a number of potential future directions for the study of 5-Bromo-2-fluoro-N-hydroxybenzimidamide. First, further research could be done to better understand the exact mechanism of action of this compound. Additionally, further research could be done to better understand the exact effects of this compound on humans. Finally, further research could be done to explore the potential applications of this compound in the fields of medicinal chemistry, organic synthesis, and drug development.

Synthesis Methods

5-Bromo-2-fluoro-N-hydroxybenzimidamide can be synthesized via a number of methods, including the reaction of N-hydroxybenzimidamide (NHB) with bromine and fluorine, as well as the reaction of NHB with bromoacetyl fluoride. The first method involves the reaction of NHB with bromine and fluorine, which produces this compound as a product. The second method involves the reaction of NHB with bromoacetyl fluoride, which yields this compound as a by-product. Both of these methods have been used successfully in the synthesis of this compound.

properties

IUPAC Name

5-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTWSAHXFBJDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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